1-[2-(Piperidin-1-ylsulfonyl)phenyl]methanamine
Description
1-[2-(Piperidin-1-ylsulfonyl)phenyl]methanamine is a sulfonamide-containing aromatic amine with a piperidine moiety. Its molecular formula is C₁₂H₁₇N₃O₂S (calculated), featuring a phenyl ring substituted at the 2-position with a piperidin-1-ylsulfonyl group and a methanamine (-CH₂NH₂) side chain. The sulfonyl group enhances polarity and hydrogen-bonding capacity, while the piperidine ring contributes to conformational flexibility and lipophilicity.
Properties
Molecular Formula |
C12H18N2O2S |
|---|---|
Molecular Weight |
254.35 g/mol |
IUPAC Name |
(2-piperidin-1-ylsulfonylphenyl)methanamine |
InChI |
InChI=1S/C12H18N2O2S/c13-10-11-6-2-3-7-12(11)17(15,16)14-8-4-1-5-9-14/h2-3,6-7H,1,4-5,8-10,13H2 |
InChI Key |
DKCONARVRUECOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2CN |
Origin of Product |
United States |
Biological Activity
1-[2-(Piperidin-1-ylsulfonyl)phenyl]methanamine is an organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a piperidine ring linked to a phenyl group via a sulfonyl functional group, allows it to interact with various biological targets, particularly as an enzyme inhibitor. This article explores its biological activity, synthesis, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : Approximately 254.35 g/mol
The compound's structure contributes to its ability to inhibit enzymes critical for cellular processes, particularly dihydrofolate reductase (DHFR), which plays a crucial role in nucleotide synthesis essential for DNA replication.
Enzyme Inhibition
1-[2-(Piperidin-1-ylsulfonyl)phenyl]methanamine has been shown to inhibit DHFR effectively. This inhibition disrupts the folate synthesis pathway, leading to reduced nucleotide availability and subsequent effects on cellular proliferation and replication .
Anti-inflammatory Properties
Similar compounds have demonstrated anti-inflammatory effects, suggesting that 1-[2-(Piperidin-1-ylsulfonyl)phenyl]methanamine may also possess therapeutic potential in managing inflammatory diseases. The mechanism of action may involve modulation of cytokine production and inhibition of inflammatory signaling pathways .
Antimicrobial Activity
Research indicates that this compound may exhibit antimicrobial properties. For instance, it has been evaluated alongside other derivatives for their activity against Gram-positive bacteria, showing promising results in terms of minimum inhibitory concentrations (MIC) .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-Methyl-1-[2-(piperidin-1-ylmethyl)phenyl]methanamine | Methyl group on nitrogen | Potentially similar enzyme inhibition | Variation in methylation may affect potency |
| 4-(Piperidin-1-ylsulfonyl)phenylmethanamine | Sulfonamide linkage | Anti-inflammatory properties | Different position of piperidine affects selectivity |
| 2-[Phenyl(2-(piperidin-1-yl)ethylamino]benzamides | Benzamide structure | Anti-inflammatory activity | Incorporates benzamide moiety for enhanced activity |
This table highlights the structural uniqueness and varying biological activities of compounds related to 1-[2-(Piperidin-1-ylsulfonyl)phenyl]methanamine, emphasizing its potential versatility in drug development .
The compound's mechanism involves binding to specific enzymes or receptors, inhibiting their activity. For example, by mimicking natural substrates, it can obstruct enzymatic functions critical for cellular metabolism. This action leads to downstream effects such as altered gene expression and disrupted cell signaling pathways .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Antimicrobial Studies : A study reported that similar piperidine derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Enterococcus species, with MIC values ranging from 15.625 to 125 μM .
- Inflammation Models : In vivo models demonstrated the anti-inflammatory efficacy of structurally related compounds, showcasing their potential in treating conditions like arthritis .
- Cytotoxicity Assessments : Research indicated low cytotoxicity levels for these compounds, making them attractive candidates for further drug development aimed at minimizing side effects while maximizing therapeutic benefits .
Scientific Research Applications
1-[2-(Piperidin-1-ylsulfonyl)phenyl]methanamine is an organic compound with a molecular weight of approximately 254.35 g/mol. It features a piperidine ring linked to a phenyl group via a sulfonyl functional group. This compound has applications in medicinal chemistry and biological research due to its potential interactions with biological targets.
Scientific Research Applications
- Enzyme Inhibition 1-[2-(Piperidin-1-ylsulfonyl)phenyl]methanamine exhibits biological activity as an enzyme inhibitor. It interacts with dihydrofolate reductase (DHFR), an enzyme in the folate synthesis pathway. By inhibiting DHFR, the compound disrupts nucleotide synthesis, which is critical for DNA replication and cellular proliferation.
- Anti-Inflammatory Properties Compounds with similar structures to 1-[2-(Piperidin-1-ylsulfonyl)phenyl]methanamine have anti-inflammatory properties, suggesting potential therapeutic applications in managing inflammatory diseases. Compound 3b, a small molecule COX-1 and Akt inhibitor, has demonstrated in vivo anti-inflammatory action . In an LPS-induced sepsis model, compound 4a significantly decreased myeloperoxidase (MPO) activity compared to the LPS group (p < 0.05) .
- Interaction Studies Interaction studies have demonstrated the ability of 1-[2-(Piperidin-1-ylsulfonyl)phenyl]methanamine to bind selectively to biological targets, affecting cell signaling pathways and gene expression related to metabolic processes. Techniques such as molecular docking and biochemical assays are used to study binding affinities and mechanisms of action against specific enzymes or receptors.
- Pharmaceutical Development 1-[2-(Piperidin-1-ylsulfonyl)phenyl]methanamine is used as a lead compound in drug development.
Structural Analogues and Their Applications
Several compounds share structural similarities with 1-[2-(Piperidin-1-ylsulfonyl)phenyl]methanamine:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-Methyl-1-[2-(piperidin-1-ylmethyl)phenyl]methanamine | Methyl group on nitrogen | Potentially similar enzyme inhibition | Variation in methylation may affect potency |
| 4-(Piperidin-1-ylsulfonyl)phenylmethanamine | Sulfonamide linkage | Anti-inflammatory properties | Different position of piperidine affects selectivity |
| 2-[Phenyl(2-(piperidin-1-yl)ethylamino]benzamides | Benzamide structure | Anti-inflammatory activity | Incorporates benzamide moiety for enhanced activity |
These compounds exhibit varying degrees of biological activity and structural characteristics that differentiate them from 1-[2-(Piperidin-1-ylsulfonyl)phenyl]methanamine, making each suitable for specific applications in drug development and biochemical research.
Case Studies in Glaucoma Management
While not directly involving 1-[2-(Piperidin-1-ylsulfonyl)phenyl]methanamine, case studies in glaucoma management highlight the use of related compounds and techniques that may be relevant:
- A woman with pseudophakia and open-angle glaucoma, treated with a bimatoprost intracameral implant (Durysta; AbbVie), experienced burning and redness with latanoprost treatment . After discontinuing latanoprost and timolol, she felt immediate relief. Durysta intracameral implants were administered to alleviate the side effects of topical therapies .
- A patient with a history of pseudoexfoliation in the right eye underwent cataract surgeries combined with iStent inject (Glaukos) and eye axis goniotomy . After a loss to follow-up, IOPs increased, and selective laser trabeculoplasty (SLT) was performed, resulting in decreased IOPs .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
1-[4-(Piperidin-1-ylsulfonyl)phenyl]pyrrolidin-2-one
- Structure : Piperidin-1-ylsulfonyl group at the 4-position of the phenyl ring, coupled with a pyrrolidin-2-one moiety.
- Activity : Demonstrated potent inhibition of AKR1C3 (IC₅₀ = 18 nM), an enzyme implicated in hormone-dependent cancers. The para-substitution optimizes steric alignment with the enzyme’s active site .
- Key Difference : Positional isomerism (2- vs. 4-substitution) significantly impacts binding affinity.
1-[2-(4-Methylpiperidin-1-yl)phenyl]methanamine
- Structure : 4-Methylpiperidine replaces the sulfonyl group, introducing a lipophilic methyl substituent.
Heterocyclic Replacements
1-[2-(1H-Pyrazol-1-yl)phenyl]methanamine
- Structure : Pyrazole ring replaces the sulfonylpiperidine group.
- Activity : Pyrazole’s aromatic nitrogen atoms enable π-π stacking and hydrogen bonding, but the absence of sulfonyl limits interactions with polar enzyme pockets .
1-[2-(Morpholin-4-ylmethyl)phenyl]methanamine
- Structure : Morpholine (oxygen-containing heterocycle) linked via a methylene group to the phenyl ring.
Sulfonamide Variations
1-{3-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}methanamine
- Structure : Sulfonylpiperidine group at the 3-position of the phenyl ring.
3-Iodo-4-methoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide
- Structure : Incorporates a benzamide group and iodine substituent.
- Likely targets differ due to extended conjugation .
Structural and Functional Data Table
Research Findings and Implications
- Positional Isomerism : Para-substituted sulfonamides (e.g., AKR1C3 inhibitors) show higher enzymatic affinity than ortho-substituted analogs due to optimized steric alignment .
- Electronic Effects : Sulfonyl groups enhance polarity and binding to polar enzyme pockets, whereas methylpiperidine or morpholine substituents prioritize lipophilicity or solubility .
- Synthetic Accessibility : Piperidine-containing sulfonamides are generally synthesized via nucleophilic substitution or Suzuki coupling, but ortho-substitution may require regioselective methods .
Preparation Methods
Sulfonamide Formation via Nucleophilic Substitution
The foundational step in synthesizing 1-[2-(Piperidin-1-ylsulfonyl)phenyl]methanamine involves the formation of the sulfonamide linkage. This is typically achieved by reacting a sulfonyl chloride derivative with piperidine. For example, 2-nitrobenzenesulfonyl chloride undergoes nucleophilic substitution with piperidine in anhydrous dichloromethane (DCM) at 0–5°C, yielding 2-nitro-N-(piperidin-1-ylsulfonyl)benzene . Key parameters include:
- Molar ratio : 1:1.2 (sulfonyl chloride:piperidine)
- Reaction time : 4–6 hours
- Yield : 78–85%
The nitro group is subsequently reduced to an amine using catalytic hydrogenation (H₂/Pd-C, ethanol, 25°C, 12 hours) or stannous chloride (SnCl₂, HCl, 70°C, 3 hours), producing 2-amino-N-(piperidin-1-ylsulfonyl)benzene .
Industrial-Scale Production Methods
Continuous Flow Synthesis
To enhance scalability, continuous flow reactors are employed for sulfonamide formation. Key advantages include:
Crystallization and Purification
Industrial purification leverages anti-solvent crystallization using hexane/ethyl acetate mixtures (3:1 v/v), achieving ≥99% purity. Process parameters:
- Cooling rate : 0.5°C/min to 4°C
- Crystal size distribution : 50–100 µm
Comparative Analysis of Synthetic Strategies
Nitro Reduction vs. Direct Amination
Solvent Systems
- Polar aprotic solvents (DMF, DMSO): Accelerate sulfonamide formation but complicate purification.
- Ethereal solvents (THF, DCM): Favor crystalline intermediates, simplifying isolation.
Case Studies and Experimental Data
Optimization of Reductive Amination
A study comparing reducing agents demonstrated:
Catalytic Hydrogenation Challenges
Hydrogenation of the nitro group in the presence of sulfonamide motifs risks desulfonation (5–8% yield loss). Mitigation strategies include:
Challenges and Optimization Strategies
Steric Hindrance in Piperidine Coupling
The bulk of the piperidine ring impedes sulfonamide formation. Solutions include:
Byproduct Formation
Common byproducts and mitigation:
- Disulfones : Controlled addition of piperidine (dropwise over 1h).
- Oxidized amines : Use of nitrogen-sparged solvents.
Q & A
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods for synthesis/purification. Personal protective equipment (PPE): nitrile gloves, lab coat, safety goggles. Spill management: neutralize with sodium bicarbonate, absorb with vermiculite. Waste disposal follows EPA guidelines for sulfonamides. Acute toxicity testing (LD50 in rodents) informs hazard classification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
